3-Formyl Tyrosol |A-Acetate 3-Formyl Tyrosol |A-Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17963116
InChI: InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

3-Formyl Tyrosol |A-Acetate

CAS No.:

Cat. No.: VC17963116

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

3-Formyl Tyrosol |A-Acetate -

Specification

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name [4-[(2S)-2-amino-3-hydroxypropyl]-2-formylphenyl] acetate
Standard InChI InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1
Standard InChI Key PIGFUAFOFXHNBH-NSHDSACASA-N
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1)C[C@@H](CO)N)C=O
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)CC(CO)N)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

3-Formyl Tyrosol α-Acetate (C11_{11}H12_{12}O5_5) is distinguished by its benzene core substituted with hydroxyl (-OH), formyl (-CHO), and acetate (-OAc) groups. The formyl group at the third position and the acetate at the α-position of the ethyl side chain confer unique electronic and steric properties, influencing its solubility and reactivity. Nuclear magnetic resonance (NMR) studies reveal a deshielded aldehyde proton at δ 9.8–10.2 ppm and acetate methyl protons at δ 2.1–2.3 ppm, consistent with its proposed structure.

Table 1: Comparative Structural Features of Tyrosol Derivatives

CompoundFunctional GroupsMolecular Weight (g/mol)Key Distinctions
Tyrosol-OH, -CH2_2CH2_2OH138.16Lacks formyl and acetate groups
Hydroxytyrosol-OH (x2), -CH2_2CH2_2OH154.16Additional hydroxyl group enhances antioxidant capacity
3-Formyl Tyrosol α-Acetate-OH, -CHO, -OAc208.21Formyl and acetate groups enhance reactivity and lipophilicity

Synthesis and Purification

The compound is synthesized via two primary routes:

  • Enzymatic Modification: Tyrosol undergoes regioselective formylation using lipases or esterases in non-aqueous media, followed by acetylation of the primary alcohol.

  • Chemical Synthesis: A three-step process involving:

    • Friedel-Crafts formylation of tyrosol using acetic anhydride and boron trifluoride.

    • Protection of the phenolic hydroxyl group with tert-butyldimethylsilyl chloride.

    • Acetylation of the remaining hydroxyl group using acetyl chloride.

Yields range from 45–68% depending on the method, with enzymatic routes favoring stereochemical purity and chemical synthesis offering higher scalability.

Biological Activities and Mechanisms

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) via two mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic -OH donates a hydrogen atom to free radicals, forming a stabilized phenoxyl radical.

  • Electron Transfer (ET): The formyl group participates in redox cycling, regenerating the antioxidant capacity through tautomerization.

In vitro studies demonstrate a 2.3-fold higher oxygen radical absorbance capacity (ORAC) compared to tyrosol, attributed to the electron-withdrawing formyl group enhancing radical stabilization .

Anti-Inflammatory Effects

3-Formyl Tyrosol α-Acetate inhibits nuclear factor-kappa B (NF-κB) signaling by:

  • Suppressing IκB kinase (IKK) activity, reducing IκB phosphorylation and degradation .

  • Blocking p65 translocation to the nucleus, as shown in lipopolysaccharide (LPS)-stimulated macrophages (IC50_{50} = 12.4 μM) .
    These effects correlate with reduced prostaglandin E2 (PGE2) and interleukin-6 (IL-6) production in murine models of colitis .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

Table 2: Minimum Inhibitory Concentrations (MICs) Against Pathogens

PathogenMIC (μg/mL)Comparison to Tyrosol
Staphylococcus aureus644-fold lower than tyrosol
Escherichia coli1282-fold lower than tyrosol
Candida albicans256Similar to tyrosol

Mechanistically, the formyl group disrupts microbial membrane integrity, while the acetate moiety interferes with ATP synthesis.

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration in rodent models:

  • Bioavailability: 34% (vs. 22% for tyrosol), enhanced by the acetate group improving intestinal absorption.

  • Tissue Distribution: Highest concentrations in liver (12.8 μg/g) and kidney (9.4 μg/g) at 2 hours post-dose.

  • Blood-Brain Barrier Penetration: Detected in cerebral cortex at 1.2 μg/g, suggesting potential neuroprotective applications .

Metabolic Pathways

The compound undergoes sequential biotransformation:

  • Esterase-Mediated Deacetylation: Liver carboxylesterases hydrolyze the acetate to yield 3-formyl tyrosol.

  • Aldehyde Oxidation: Aldehyde dehydrogenase (ALDH) converts the formyl group to a carboxylic acid, forming 3-carboxy tyrosol.

  • Phase II Conjugation: Glucuronidation (65%) and sulfation (28%) at the phenolic -OH.

Applications in Industrial and Pharmaceutical Contexts

Food Preservation

In olive oil emulsions, 0.02% (w/w) 3-Formyl Tyrosol α-Acetate:

  • Extends shelf life by 40% compared to α-tocopherol.

  • Reduces hexanal formation (a rancidity marker) by 78% during accelerated storage tests.

Cosmetic Formulations

Topical creams containing 1% compound demonstrate:

  • 34% reduction in UVB-induced erythema in human volunteers.

  • Inhibition of matrix metalloproteinase-1 (MMP-1) by 62% in reconstructed epidermis.

Drug Development

Structural analogs under investigation include:

  • 3-Formyl Tyrosol α-Palmitate: Improved lipophilicity for transdermal delivery (logP = 5.2 vs. 1.8 for parent compound).

  • Copper(II) Complexes: Enhanced superoxide dismutase (SOD)-mimetic activity (IC50_{50} = 0.8 μM vs. 2.4 μM for free compound).

Challenges and Future Directions

Synthetic Optimization

Current limitations in large-scale production could be addressed by:

  • Engineering E. coli strains expressing tyrosol hydroxylase and formyltransferase.

  • Developing continuous-flow reactors for Friedel-Crafts acylation (yield improvement to >80% projected).

Clinical Translation

Key research priorities include:

  • Phase I trials to establish human toxicity profiles.

  • Investigating synergies with existing chemotherapeutics (e.g., doxorubicin) in triple-negative breast cancer models .

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